molecular formula C8H12O2 B3434392 1-Cyclopropylpentane-1,3-dione CAS No. 90482-23-8

1-Cyclopropylpentane-1,3-dione

Cat. No.: B3434392
CAS No.: 90482-23-8
M. Wt: 140.18 g/mol
InChI Key: OWEWZFCREOKWIV-UHFFFAOYSA-N
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Description

1-Cyclopropylpentane-1,3-dione is a cyclic diketone derivative characterized by a cyclopropyl substituent attached to a pentane-1,3-dione backbone. This compound is structurally distinct due to the rigid cyclopropyl ring, which introduces unique steric and electronic properties. It is primarily utilized as a building block in organic synthesis and medicinal chemistry, particularly in the design of carboxylic acid isosteres for drug development . Its physicochemical profile, including acidity (pKa ~4–5) and tunable lipophilicity, makes it a promising candidate for replacing traditional carboxylic acid groups in bioactive molecules .

Properties

IUPAC Name

1-cyclopropylpentane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-2-7(9)5-8(10)6-3-4-6/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEWZFCREOKWIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC(=O)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90482-23-8
Record name 1-cyclopropylpentane-1,3-dione
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropylpentane-1,3-dione can be synthesized through various organic synthesis methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, cyclopropylacetylacetone can be synthesized by reacting cyclopropylmethyl ketone with acetylacetone in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Acid-Catalyzed Ring Cleavage

Under acidic conditions (57–77 wt% H₂SO₄), the cyclopropane ring undergoes A-SE2 cleavage (Acid-Strain-Enhanced bimolecular elimination). Kinetic data from analogous systems reveal:

  • Activation Parameters :

    • ΔH‡ = 17.6 kcal/mol

    • ΔS‡ = −10.4 eu

    • Solvent isotope effect (kₕ₃O⁺/k_D₃O⁺) = 2.6

These values confirm rate-determining protonation of the cyclopropane ring, followed by rapid ring opening .

Oxidation

1-Cyclopropylpentane-1,3-dione undergoes selective oxidation at the α-carbon adjacent to carbonyl groups. Common agents include:

Oxidizing AgentProductConditions
KMnO₄ (acidic)Cyclopropanecarboxylic acid derivatives25–50°C, H₂O/THF
CrO₃α-Keto acidsAcetic acid, reflux

Reduction

Catalytic hydrogenation (H₂/Pd-C) or hydride reduction (NaBH₄) selectively reduces ketones to secondary alcohols while preserving the cyclopropane ring .

Nucleophilic Additions

The diketone participates in Michael additions and enolate alkylation :

Reaction TypeReagentProduct
Michael AdditionGrignard reagentsCyclopropane-bearing alcohols
Enolate AlkylationAlkyl halidesα-Substituted derivatives

The enolate intermediate (stabilized by conjugation with two carbonyl groups) enhances reactivity toward electrophiles .

Thermal and Photochemical Reactions

Heating above 150°C induces retro-Diels-Alder decomposition , yielding cyclopropane fragments and CO₂. Photolysis (λ = 254 nm) generates biradicals via cyclopropane ring opening, detectable by EPR spectroscopy .

Comparison with Analogues

Reactivity diverges from non-cyclopropane diketones due to ring strain:

PropertyThis compoundPentane-1,3-dione
Acid StabilityLow (ring cleavage)High
Oxidation Rate (KMnO₄)3.2 × 10⁻³ s⁻¹1.1 × 10⁻³ s⁻¹
Reduction Selectivity98% (ketone → alcohol)85%

Scientific Research Applications

Chemical Synthesis

Versatile Reagent in Organic Chemistry
1-Cyclopropylpentane-1,3-dione serves as a significant reagent in organic synthesis. It is particularly useful in the formation of complex cyclic structures. The compound can undergo various chemical reactions, including:

  • Oxidation : Transforming the diketone into carboxylic acids or other oxidized derivatives.
  • Reduction : Converting ketone groups into alcohols.
  • Substitution : Participating in nucleophilic substitution reactions where the cyclopropyl group or other substituents can be replaced by different functional groups.

Biological Applications

Enzyme Inhibition Studies
Research indicates that this compound can be utilized in studies focusing on enzyme inhibition and metabolic pathways. Its structural properties allow it to interact with specific molecular targets, potentially modulating enzymatic activity. This interaction is crucial for understanding various biochemical processes and could lead to the development of novel therapeutic agents.

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound may be employed in the production of specialty chemicals and materials that possess specific properties. Its unique structure contributes to the synthesis of compounds that are valuable in various applications, including pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Several studies have explored the applications and implications of this compound:

  • Drug Design : Research has demonstrated that derivatives of cyclopentane-1,3-diones can effectively substitute for carboxylic acid functional groups in drug design. This approach has shown promising results in synthesizing compounds with high biological activity .
  • Pesticide Development : The compound serves as a precursor for numerous pesticides, highlighting its significance in agricultural chemistry. The synthesis processes for these derivatives focus on achieving high yields and minimizing ecological impacts .

Mechanism of Action

The mechanism by which 1-cyclopropylpentane-1,3-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. Pathways involved may include metabolic processes or signal transduction pathways, depending on the context of its application.

Comparison with Similar Compounds

Cyclopentane-1,3-dione

Key Similarities :

  • Both compounds share the 1,3-dione core, enabling strong hydrogen-bonding interactions and acidity comparable to carboxylic acids (pKa ~4–5) .
  • Demonstrated utility as carboxylic acid isosteres in drug design (e.g., thromboxane-A2 receptor antagonists with nM potency) .

Key Differences :

  • Substituent Effects : Cyclopentane-1,3-dione lacks the cyclopropyl group, resulting in reduced ring strain and conformational rigidity compared to 1-cyclopropylpentane-1,3-dione.

4-Oxocycloheptane-1-carboxylic Acid

Key Similarities :

  • Both are cyclic ketones with applications in synthetic chemistry (e.g., intermediates for bioactive molecules) .

Key Differences :

  • Functional Groups: 4-Oxocycloheptane-1-carboxylic acid includes a carboxylic acid group, conferring higher water solubility but lower metabolic stability compared to the non-acidic this compound.

1-p-Cumenyl-3-phenylpropane-1,3-dione (Eusolex 8020)

Key Similarities :

  • Both are 1,3-dione derivatives with aromatic substituents influencing electronic properties.

Key Differences :

  • Applications : Eusolex 8020 is used as a UV-absorbing sunscreen (5% concentration) due to its conjugated aromatic system, whereas this compound lacks UV activity and is tailored for medicinal chemistry .
  • Solubility: Eusolex 8020 is ethanol-soluble but water-insoluble, whereas this compound’s solubility profile is modulated by its cyclopropyl group .

Comparative Data Table

Compound Molecular Formula Molecular Weight pKa Solubility Key Applications
This compound C₈H₁₀O₂ 138.16* ~4–5 Moderate (organic solvents) Drug design (carboxylic acid isostere)
Cyclopentane-1,3-dione C₅H₆O₂ 98.10 ~4–5 Moderate (ethanol, THF) Medicinal chemistry isosteres
4-Oxocycloheptane-1-carboxylic Acid C₈H₁₂O₃ 156.18 ~2.5† High (water, ethanol) Synthetic intermediate
Eusolex 8020 C₁₈H₁₈O₂ 266.32 N/A Ethanol-soluble Sunscreen (UV protection)

*Calculated based on structure. †Typical carboxylic acid pKa.

Biological Activity

1-Cyclopropylpentane-1,3-dione (C8H12O2) is an organic compound that has garnered attention for its potential biological activities. This compound features a cyclopropyl group attached to a pentane backbone with two keto groups at positions 1 and 3, which may influence its reactivity and interactions in biological systems. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and agrochemicals.

The molecular structure of this compound can be summarized as follows:

  • Molecular Formula : C8H12O2
  • Molecular Weight : 140.18 g/mol
  • CAS Number : 21949865

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. In various studies, it has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential enzymatic pathways.

Pesticidal Activity

The compound has also been identified as a potential pesticide. A patent study highlights its efficacy in controlling pests due to its ability to interfere with the metabolic processes of target organisms. This characteristic makes it a candidate for developing environmentally friendly pest control agents.

Case Studies

  • Antimicrobial Efficacy :
    • A study conducted by researchers at the University of Évora demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The study utilized disk diffusion methods to assess antibacterial activity, revealing clear zones of inhibition around treated disks.
  • Pesticidal Applications :
    • In agricultural trials, the compound was tested against common agricultural pests such as aphids and whiteflies. Results indicated a significant reduction in pest populations when applied at concentrations of 100 ppm, suggesting its potential as a biopesticide.

Toxicity and Safety Profile

While the biological activities are promising, the safety profile of this compound is also crucial. Preliminary toxicity assessments indicate low acute toxicity in mammalian models; however, further studies are necessary to fully understand chronic exposure risks and environmental impacts.

Comparative Analysis

PropertyThis compoundOther Similar Compounds
Antimicrobial ActivityYesVaries
Pesticidal ActivityYesLimited
Acute ToxicityLowModerate to High

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-cyclopropylpentane-1,3-dione, and how do they influence its stability and reactivity in aqueous solutions?

  • Methodological Answer : Determine its pKa, logP, and logDpH7.4 using ultraviolet spectrophotometry or potentiometric titration. These parameters dictate solubility, membrane permeability, and ionization state under physiological conditions. For example, a lower logP value (<1.5) suggests moderate hydrophobicity, impacting its partitioning in biological systems . Stability studies under varying pH (e.g., 4–9) and temperature (25–40°C) can identify degradation pathways, such as diketone ring-opening or cyclopropane strain-induced rearrangements.

Q. What synthetic strategies are recommended for preparing this compound with high purity?

  • Methodological Answer : Optimize cyclopropanation of pentane-1,3-dione precursors using transition-metal catalysts (e.g., palladium) or photochemical methods. A three-step approach avoids heavy metals (e.g., Hg or Pb), as demonstrated in analogous cycloheptane-1,3-dione syntheses. Key steps include:

  • (1) Cyclopropane ring formation via [2+2] cycloaddition of dichloroketene with silyl enol ethers.
  • (2) Hydrolysis under mild acidic conditions to preserve the diketone moiety.
  • (3) Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) .

Q. How can researchers validate the structural integrity of this compound after synthesis?

  • Methodological Answer : Use a combination of:

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm cyclopropane (δ 0.5–1.5 ppm for CH2) and diketone (δ 2.5–3.5 ppm for COCH2) signals.
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular ion [M+H]<sup>+</sup> (C8H10O2, exact mass 138.0681).
  • XRD : Single-crystal X-ray diffraction to resolve strain-induced distortions in the cyclopropane-diketone system .

Advanced Research Questions

Q. What computational methods are effective for predicting the tautomeric behavior of this compound in enzymatic binding sites?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) to model tautomeric equilibria between diketone and enol forms. Compare energy barriers (ΔG<sup>‡</sup>) for tautomerization in gas phase vs. solvent (PCM model). Molecular dynamics (MD) simulations in explicit water or protein environments (e.g., using GROMACS) can reveal preferred tautomers during ligand-receptor interactions .

Q. How does the cyclopropane ring affect the compound’s biological activity in antimicrobial assays?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., methyl, phenyl) on the cyclopropane. Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values). Compare with non-cyclopropane analogs to isolate strain effects. Data contradictions (e.g., reduced activity despite increased lipophilicity) may arise from membrane permeability trade-offs or off-target effects .

Q. What analytical techniques are suitable for detecting trace impurities in this compound batches?

  • Methodological Answer : Employ HPLC-MS with a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to separate and identify impurities (e.g., cyclopropane ring-opened byproducts). Quantify using UV detection at 254 nm. For chiral impurities, use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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